molecular formula C17H21N3O2 B11110837 3-[(3E)-4-(dimethylamino)but-3-en-2-ylidene]-1,5-dimethyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione

3-[(3E)-4-(dimethylamino)but-3-en-2-ylidene]-1,5-dimethyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione

Cat. No.: B11110837
M. Wt: 299.37 g/mol
InChI Key: KYGYXVQGIAWPGC-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(E)-3-(DIMETHYLAMINO)-1-METHYL-2-PROPENYLIDENE]-1,5-DIMETHYL-1H-1,5-BENZODIAZEPINE-2,4(3H,5H)-DIONE is a complex organic compound that belongs to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound is characterized by its unique structure, which includes a dimethylamino group and a propenylidene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-3-(DIMETHYLAMINO)-1-METHYL-2-PROPENYLIDENE]-1,5-DIMETHYL-1H-1,5-BENZODIAZEPINE-2,4(3H,5H)-DIONE typically involves multiple steps. One common method includes the condensation of a benzodiazepine precursor with a dimethylamino-propenylidene derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and requires careful temperature control to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The reaction conditions are meticulously monitored, and advanced purification techniques, such as chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-3-(DIMETHYLAMINO)-1-METHYL-2-PROPENYLIDENE]-1,5-DIMETHYL-1H-1,5-BENZODIAZEPINE-2,4(3H,5H)-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents, such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different pharmacological properties.

Scientific Research Applications

3-[(E)-3-(DIMETHYLAMINO)-1-METHYL-2-PROPENYLIDENE]-1,5-DIMETHYL-1H-1,5-BENZODIAZEPINE-2,4(3H,5H)-DIONE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its interactions with various biological targets, including neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and seizure disorders.

    Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.

Mechanism of Action

The mechanism of action of 3-[(E)-3-(DIMETHYLAMINO)-1-METHYL-2-PROPENYLIDENE]-1,5-DIMETHYL-1H-1,5-BENZODIAZEPINE-2,4(3H,5H)-DIONE involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative properties. The molecular targets include the GABA-A receptor subunits, which play a crucial role in modulating neuronal excitability.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its potent anxiolytic effects and shorter half-life compared to diazepam.

    Clonazepam: Primarily used for its anticonvulsant properties.

Uniqueness

3-[(E)-3-(DIMETHYLAMINO)-1-METHYL-2-PROPENYLIDENE]-1,5-DIMETHYL-1H-1,5-BENZODIAZEPINE-2,4(3H,5H)-DIONE is unique due to its specific structural features, such as the dimethylamino and propenylidene groups, which may confer distinct pharmacological properties compared to other benzodiazepines. These structural differences can influence its binding affinity to GABA receptors and its overall pharmacokinetic profile.

Properties

Molecular Formula

C17H21N3O2

Molecular Weight

299.37 g/mol

IUPAC Name

3-[(E)-4-(dimethylamino)but-3-en-2-ylidene]-1,5-dimethyl-1,5-benzodiazepine-2,4-dione

InChI

InChI=1S/C17H21N3O2/c1-12(10-11-18(2)3)15-16(21)19(4)13-8-6-7-9-14(13)20(5)17(15)22/h6-11H,1-5H3/b11-10+

InChI Key

KYGYXVQGIAWPGC-ZHACJKMWSA-N

Isomeric SMILES

CC(=C1C(=O)N(C2=CC=CC=C2N(C1=O)C)C)/C=C/N(C)C

Canonical SMILES

CC(=C1C(=O)N(C2=CC=CC=C2N(C1=O)C)C)C=CN(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.